Technical Guide: NTFAPI (NOTA-FAPI-04) Chemical Properties & Development Profile
Technical Guide: NTFAPI (NOTA-FAPI-04) Chemical Properties & Development Profile
CAS: 2374782-03-1 | Synonyms: NOTA-FAPI-4, NTFAPI[1][2][3]
Executive Summary
NTFAPI (CAS 2374782-03-1) , chemically known as NOTA-FAPI-04 , is a specialized precursor used in the development of radiopharmaceuticals for positron emission tomography (PET).[1][2][3] It represents a conjugation of the Fibroblast Activation Protein (FAP) inhibitor pharmacophore (based on the quinoline scaffold of FAPI-04) with the NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) chelator.[1][2]
This molecule is engineered to target Cancer-Associated Fibroblasts (CAFs) within the tumor microenvironment (TME).[1][2] Unlike metabolic tracers (e.g.,
Key Application: Precursor for radiolabeling with Gallium-68 (
Chemical Identity & Physicochemical Profile[1][2][3]
Core Chemical Data
| Property | Specification |
| Chemical Name | (S)-2,2'-(7-(2-(4-(3-((4-((2-(2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl)carbamoyl)quinolin-6-yl)oxy)propyl)piperazin-1-yl)-2-oxoethyl)-1,4,7-triazonane-1,4-diyl)diacetic acid |
| Molecular Formula | C |
| Molecular Weight | 771.82 g/mol |
| Exact Mass | 771.3516 Da |
| Appearance | White to off-white solid powder |
| Purity (HPLC) | |
| Solubility | Soluble in DMSO ( |
| Storage | -20°C, desiccated, protected from light |
Structural Logic
The molecule consists of three distinct functional domains:
-
The Warhead (Pharmacophore): A quinoline-based moiety containing a 2-cyanopyrrolidine group.[1][2][4][5] This acts as the inhibitor, binding with high affinity to the enzymatic pocket of FAP.[1][2]
-
The Linker: A piperazine-propyl chain that improves pharmacokinetic solubility and distances the bulky chelator from the binding site to prevent steric hindrance.[1][2]
-
The Chelator (NOTA): A macrocyclic cage designed to trap trivalent metals (like Ga
) or metal-fluoride complexes (AlF ) with high kinetic stability.[1][2]
Mechanism of Action & Biological Context[1][2]
The Target: Fibroblast Activation Protein (FAP)
FAP is a type II transmembrane serine protease (dipeptidyl peptidase).[1][2] While expression is low in healthy adult tissues, it is massively upregulated in Cancer-Associated Fibroblasts (CAFs) .[1][2] CAFs can constitute up to 90% of the tumor mass in desmoplastic tumors.[1]
-
Binding Mechanism: NTFAPI acts as an inhibitor.[1][2] The nitrile group on the pyrrolidine ring forms a covalent (but reversible) bond with the active site serine of the FAP enzyme.[1]
-
Selectivity: The difluoro-substitution on the pyrrolidine ring enhances potency and selectivity for FAP over the homologous enzyme DPP4 (CD26), reducing off-target retention.[1][2]
Signaling & Retention Pathway
The following diagram illustrates the recruitment of the tracer into the Tumor Microenvironment.[1][2]
Figure 1: Mechanism of NTFAPI accumulation in the tumor stroma.[1][2] The tracer targets the supporting architecture (CAFs) rather than the malignant cells directly.[1][2]
Experimental Protocols & Handling
Reconstitution & Storage (Self-Validating Protocol)
Objective: Create a stable stock solution for radiolabeling or in vitro assays.
-
Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide).[1][2] Water is not recommended for long-term storage due to potential hydrolysis of the nitrile group or ester linkages over time.[1][2]
-
Concentration: Prepare a 1 mM to 10 mM stock.
-
Validation Step: Visually inspect for clarity. Vortex for 30 seconds.[1][2] If particulates remain, sonicate for 5 minutes at ambient temperature.[1][2]
-
Aliquot & Freeze: Aliquot into light-protective tubes (e.g., amber Eppendorf) to avoid freeze-thaw cycles. Store at -20°C or -80°C.
Radiolabeling Workflow (Example: Gallium-68)
Note: This is a generalized research protocol. Specific conditions depend on the generator and module used.
Materials:
Workflow Diagram:
Figure 2: Standard workflow for labeling NTFAPI with Gallium-68.[1][2] The NOTA chelator allows for rapid complexation at moderate pH.[1]
In Vitro Binding Assay (Validation)
To verify the activity of NTFAPI (cold standard) or the radiolabeled complex:
-
Cell Line: Use FAP-positive cell lines (e.g., U87-MG glioblastoma or transfected HEK-FAP cells).[1][2]
-
Control: Use FAP-negative cells (e.g., wild-type HEK293) to confirm specificity.
-
Method: Competitive binding assay using a known radioligand (if testing cold NTFAPI) or direct uptake (if testing radiolabeled NTFAPI).[1][2]
-
Expectation: High uptake in FAP+ cells, blocked by excess cold FAPI-04 (IC
typically < 10 nM).[1][2]
Safety & Toxicology
-
Handling: NTFAPI is a bioactive chemical.[1][2][6] Standard PPE (gloves, lab coat, goggles) is mandatory.[1][2]
-
Toxicity: As a research compound, full toxicology data is often limited.[1][2] However, quinoline-based FAP inhibitors generally show low toxicity in preclinical models.[1][2]
-
Radiological Safety: When radiolabeled, standard radiation safety protocols (shielding, ALARA principles) apply.[1][2]
-
Disposal: Dispose of as hazardous chemical waste.[1][2] If radiolabeled, follow decay-in-storage protocols before disposal.[1][2]
References
-
Loktev, A., et al. (2018).[1][2] "A Tumor-Imaging Method Targeting Cancer-Associated Fibroblasts."[1][2] Journal of Nuclear Medicine, 59(9), 1423–1429.[1][2] Link
-
Lindner, T., et al. (2018).[1][2] "Development of Quinoline-Based Theranostic Ligands for the Targeting of Fibroblast Activation Protein." Journal of Nuclear Medicine, 59(9), 1415–1422.[1][2] Link
-
MedKoo Biosciences. "NOTA-FAPI-4 Product Datasheet (CAS 2374782-03-1)." Link
-
PubChem. "Compound Summary: FAPI-04 Derivatives."[1][2] National Library of Medicine.[1][2] Link
-
Moon, E.S., et al. (2020).[1][2] "Targeting fibroblast activation protein (FAP): An overview of radioligands and their clinical applications." Nuklearmedizin, 59(03), 123-130.[1][2]
Sources
- 1. medkoo.com [medkoo.com]
- 2. medkoo.com [medkoo.com]
- 3. NOTA-FAPI-04 [drugfuture.com]
- 4. Synthonix, Inc > 2374782-82-6 | (S)-6-[3-(4-Boc-1-piperazinyl)propoxy]-N-[2-(2-cyano-4,4-difluoro-1-pyrrolidinyl)-2-oxoethyl]quinoline-4-carboxamide [synthonix.com]
- 5. 2374782-02-0|(S)-2,2',2''-(10-(2-(4-(3-((4-((2-(2-Cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl)carbamoyl)quinolin-6-yl)oxy)propyl)piperazin-1-yl)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid|BLD Pharm [bldpharm.com]
- 6. benchchem.com [benchchem.com]
